N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established using 2-nitropyridine as raw material. The target compound was optimized by reduction and nucleophilic substitution reaction .Molecular Structure Analysis
The molecular formula of the compound is C18H13N3OS2 and it has a molecular weight of 351.44.Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving reduction and nucleophilic substitution .Scientific Research Applications
Molecular Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various molecular structures. For instance, thiadiazole derivatives, including this compound, have been synthesized and examined through X-ray crystallography and NMR spectroscopy, providing crucial insights into their molecular structure and stability. These derivatives exhibit interesting features such as planarity and dihedral angles, contributing to their stability and potential applications in various fields (Singh et al., 2014).
Heterocyclic Compound Synthesis
The compound is pivotal in the creation of heterocyclic compounds. For instance, a novel series of heterocyclic compounds has been synthesized using derivatives of this compound, characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies. These compounds have been tested for their antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Patel & Patel, 2015).
Insecticidal Applications
Compounds incorporating thiadiazole moiety, akin to the compound , have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the understanding of the potential use of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).
Solar Cell Applications
In the realm of renewable energy, derivatives of this compound have been used in the synthesis of conjugated copolymers for organic solar cell applications. These copolymers show promise in photovoltaic devices, indicating the potential of this compound in the field of energy and materials science (Karakus et al., 2012).
Mechanism of Action
Target of action
The compound belongs to the class of thiazoles and indoles , which are known to have diverse biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
Thiazoles and indoles generally work by interacting with various cellular targets, leading to changes in cellular function .
Biochemical pathways
Thiazoles and indoles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazoles and indoles are generally well-absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
Thiazoles and indoles are known to have a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-3-4-13-14(9-12)21-24-20-13)19-10-11-5-6-18-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJVTSJMSORMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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